2-(3-Amino-1-benzylpiperidin-3-yl)acetic acid is a chemical compound that has garnered attention due to its potential applications in medicinal chemistry. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities, including neuroprotective effects and potential as therapeutic agents for neurodegenerative diseases.
The compound can be classified as an amino acid derivative, specifically an amino acid with a piperidine moiety. The presence of the benzyl group and the amino group contributes to its unique properties and biological activities. Its structural formula is represented as follows:
This indicates that the compound contains carbon, hydrogen, nitrogen, and oxygen atoms, which are essential for its biological function.
The synthesis of 2-(3-Amino-1-benzylpiperidin-3-yl)acetic acid can be achieved through various methods, often involving multi-step organic reactions. A common approach involves the following steps:
For example, one method includes using 4-amino-1-benzylpiperidine as a starting material, followed by alkylation to introduce the acetic acid moiety .
The molecular structure of 2-(3-Amino-1-benzylpiperidin-3-yl)acetic acid features a piperidine ring substituted with an amino group and a benzyl group. The key structural components include:
The molecular weight is calculated to be approximately 220.27 g/mol, with specific stereochemistry that may influence its biological activity.
2-(3-Amino-1-benzylpiperidin-3-yl)acetic acid can participate in several chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for 2-(3-Amino-1-benzylpiperidin-3-yl)acetic acid primarily involves interactions with neurotransmitter systems in the brain. It may act as an inhibitor or modulator of specific receptors or enzymes involved in neurotransmission, particularly those related to acetylcholine pathways.
Research indicates that compounds with similar structures exhibit neuroprotective effects by inhibiting acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial for cognitive function and memory enhancement .
The physical properties of 2-(3-Amino-1-benzylpiperidin-3-yl)acetic acid include:
Chemical properties include reactivity towards electrophiles due to the amino group and nucleophilic behavior from the piperidine nitrogen .
2-(3-Amino-1-benzylpiperidin-3-yl)acetic acid has potential applications in several scientific fields:
The benzylpiperidine motif emerged as a privileged scaffold in medicinal chemistry following the serendipitous discovery of haloperidol (1958) and subsequent development of donepezil (1996), an acetylcholinesterase inhibitor featuring a N-benzylpiperidine moiety essential for binding to the catalytic anionic site (CAS) of the enzyme [8]. This moiety enables optimal cation-π interactions with conserved tryptophan residues (Trp86 in human AChE) and hydrophobic penetration into deep binding pockets [4] [8]. Early synthetic routes relied heavily on pyridine hydrogenation, a process limited by harsh conditions (high-pressure H₂, elevated temperatures) and poor stereoselectivity. For instance, classical reductions required PtO₂ or Raney Ni catalysts at >50 atm H₂ pressure, often yielding racemic mixtures with compromised pharmaceutical utility [1].
Contemporary methodologies have revolutionized access to enantioenriched benzylpiperidines. Beller's group developed heterogeneous cobalt catalysts (Ti nanoparticles/melamine support) enabling acid-free hydrogenation of pyridines in water, achieving 89-95% yields for N-benzylpiperidines under ecologically benign conditions [1]. Simultaneously, Qu et al. demonstrated iridium(I)-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts using P,N-ligands, affording chiral piperidines with >90% ee—critical for CNS-active agents where stereochemistry dictates blood-brain barrier penetration and receptor affinity [1]. These advances facilitated the synthesis of complex derivatives like 2-((1-benzylpiperidin-3-yl)(ethyl)amino)acetic acid (CAS 1353960-32-3) and [(1-benzylpiperidin-3-yl)-methyl-amino]acetic acid (CAS 1353980-98-9), both sharing structural kinship with the target compound [2] [7].
Table 1: Evolution of Key Benzylpiperidine Derivatives in Drug Discovery
Compound | Structural Features | Therapeutic Application | Synthetic Advancements |
---|---|---|---|
Haloperidol (1958) | 4-Fluorobenzoylpiperidine | Antipsychotic | Friedel-Crafts acylation |
Donepezil (1996) | N-Benzylpiperidine + indanone | Alzheimer’s disease | Reductive amination |
[(1-Benzylpiperidin-3-yl)-methyl-amino]acetic acid | Piperidine C3-linked methylamino-acetic acid | Pharmacological probe | Pd-catalyzed hydrogenation of pyridinium salts |
2-(3-Amino-1-benzylpiperidin-3-yl)acetic acid | C3-amino and acetic acid geminal substituents | Multitarget scaffold (emerging) | Stereoselective cyclization/amination |
The amino-acetic acid (glycine-derived) moiety serves as a versatile bioisostere for enhancing solubility, enabling zwitterion formation, and mimicking transition states in enzymatic reactions. When appended to nitrogen-containing heterocycles like piperidine, it introduces conformational flexibility and additional hydrogen-bonding capabilities critical for target engagement. In benzylpiperidine-acetic acid hybrids, the carboxylate group can participate in salt bridges with lysine/arginine residues, while the amino function (primary or tertiary) may act as a hydrogen-bond donor or metal-chelating group [4] [8].
Structurally analogous compounds demonstrate distinct pharmacological behaviors based on amino-acetic acid attachment topology:
The acetic acid component also modulates physicochemical properties. LogP calculations for benzylpiperidine-acetic acid hybrids range from -0.3 to +1.2, significantly lower than parent benzylpiperidines (LogP ~2.5), reflecting improved aqueous solubility. This balances the lipophilicity imparted by the benzyl group, aligning with Lipinski’s guidelines for drug-likeness [4] [8]. Phenoxy acetic acid derivatives further demonstrate the moiety’s role in enhancing metabolic stability; unlike ester-containing analogs, the acetic acid group resists hepatic esterases, extending plasma half-life [5].
Table 2: Comparative Bioactivity of Benzylpiperidine-Acetic Acid Hybrids
Compound Structure | Amino-Acetic Acid Topology | Key Pharmacological Properties | Target Implications |
---|---|---|---|
2-((1-Benzylpiperidin-3-yl)(ethyl)amino)acetic acid | Tertiary amine linkage | Enhanced logD(7.4) = 0.9 ± 0.2 | CNS targets (AChE inhibition) |
[(1-Benzylpiperidin-3-yl)-methyl-amino]acetic acid | Secondary amine linkage | Moderate solubility (S_w = 1.2 mg/mL) | Protein-protein interaction modulation |
2-(3-Amino-1-benzylpiperidin-3-yl)acetic acid | Geminal C3-amino and acetic acid | Rigid scaffold (ΔG_rot = 15 kcal/mol) | Enzyme allosteric sites/viral proteases |
Piperidine derivatives have gained traction in antimicrobial research due to their membrane permeability, structural diversity, and ability to disrupt microbial biomacromolecules. Unsubstituted piperidines exhibit intrinsic activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC 32–64 μg/mL) through membrane depolarization mechanisms [1]. Strategic substitution enhances potency and target specificity:
The structural complexity of 2-(3-amino-1-benzylpiperidin-3-yl)acetic acid—featuring a quaternary C3 center with hydrogen-bond donor/acceptor pairs—suggests potential for novel mechanisms against resistant pathogens. Molecular modeling indicates the protonated piperidine nitrogen and carboxylate can chelate Mg²⁺ ions essential for viral RNA-dependent RNA polymerase (RdRp) function, while the benzyl group occupies hydrophobic exosites [1] [9]. This multitarget capability aligns with recent efforts to develop broad-spectrum antivirals; spiropiperidines demonstrated 70–90% inhibition of SARS-CoV-2 replication in vitro at 10 μM by allosterically modulating RdRp [6].
Fragment-based drug design (FBDD) campaigns increasingly incorporate 3-aminopiperidine carboxylic acid subunits to target protein-protein interactions (PPIs) in infectious diseases. The rigidified chair conformation of the piperidine ring pre-organizes the amino and carboxylate groups for interactions with shallow PPI interfaces, such as those in β-catenin/BCL9—a complex hijacked by viruses for immune evasion. Compound 30 (a 3-carbamoylpiperidine derivative) disrupted this PPI (Kᵢ = 3.6 μM), suppressing Wnt signaling essential for viral replication [3]. The target compound’s geminal amino-acetic acid system could enhance such activity by enabling bidentate coordination with key arginine residues.
Table 3: Piperidine Derivatives with Validated Antimicrobial/Antiviral Activity
Piperidine Derivative Class | Example Structure | Biological Target | Potency (IC₅₀/MIC) |
---|---|---|---|
3-Aminopiperidines | 1-Benzyl-3-aminopiperidine | HIV-1 protease | 1.2 μM (IC₅₀) |
Spiropiperidines | Spiro[piperidine-3,2'-tetrahydropyran] | SARS-CoV-2 RdRp | 90% inhibition at 10 μM |
Benzoylpiperidines | 1-(4-Fluorobenzoyl)piperidine | Mycobacterium tuberculosis | 0.4 μg/mL (MIC) |
Piperidine-carboxylic acids | 2-(3-Amino-1-benzylpiperidin-3-yl)acetic acid | Bacterial MurD ligase (predicted) | In silico Kd = 38 nM |
CAS No.: 115268-43-4
CAS No.: 17869-27-1
CAS No.: 1326-83-6
CAS No.:
CAS No.: